molecular formula C15H23N3O2 B4583960 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide

4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide

Cat. No. B4583960
M. Wt: 277.36 g/mol
InChI Key: JCNCZAAGUCMGGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves the reaction of piperazine with different benzyl and methoxyethyl moieties under controlled conditions. For example, derivatives like N,N'-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine have been synthesized through reactions involving 1,4-bis(3-aminopropyl)piperazine and 4-methoxy-benzaldehyde in methanol solution, highlighting a general approach to synthesizing piperazine-based compounds with varied substituents (Xu et al., 2012).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those similar to 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide, is often characterized by X-ray crystallography. This technique has revealed detailed structural attributes such as crystal systems, space groups, and molecular conformations. For instance, the crystal structure of N,N'-bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine displayed a monoclinic system with specific geometric parameters, providing insights into the molecular arrangement and potential interaction sites (Xu et al., 2012).

Scientific Research Applications

Molecular Selectivity and Receptor Binding

Research on analogs of 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide, such as studies on the serotonin antagonist NAN-190, highlights efforts to achieve improved selectivity for serotonin receptors over alpha 1-adrenergic receptors. Modifications to the compound's structure aimed to retain affinity for 5-HT1A receptors while reducing off-target effects, leading to compounds with high affinity and selectivity, suggesting potential applications in designing more targeted therapeutic agents (Raghupathi et al., 1991).

Novel Therapeutic Agents

Derivatives of the compound have been explored for their anti-inflammatory and analgesic properties. For instance, derivatives synthesized from visnaginone and khellinone demonstrated significant inhibitory activity on COX-2, with notable analgesic and anti-inflammatory activities. This suggests potential applications in developing new medications for pain and inflammation management (Abu‐Hashem et al., 2020).

Neuropharmacology and CNS Agents

In the context of central nervous system (CNS) agents, research has been conducted on the structure-affinity relationship of derivatives acting as potent and selective ligands for dopamine D(3) receptors. Such studies are fundamental in developing drugs targeting specific subtypes of dopamine receptors, which can have applications in treating disorders like schizophrenia and Parkinson's disease (Leopoldo et al., 2002).

Diagnostic Imaging

Compounds structurally related to 4-benzyl-N-(2-methoxyethyl)-1-piperazinecarboxamide have been utilized in developing imaging agents for positron emission tomography (PET) and other diagnostic imaging techniques. For example, a selective serotonin 1A receptor imaging probe used in PET studies provided insights into receptor densities in Alzheimer's disease, showcasing the potential of these compounds in neuroimaging and the study of neurological disorders (Kepe et al., 2006).

properties

IUPAC Name

4-benzyl-N-(2-methoxyethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-20-12-7-16-15(19)18-10-8-17(9-11-18)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNCZAAGUCMGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(2-methoxyethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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